molecular formula C9H9BrO4 B13553945 2-Bromo-5-methoxymandelic acid

2-Bromo-5-methoxymandelic acid

Cat. No.: B13553945
M. Wt: 261.07 g/mol
InChI Key: WFMCJUWBUZMQHO-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxymandelic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a bromine atom and a methoxy group attached to a benzene ring, along with a mandelic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxymandelic acid typically involves the bromination of 5-methoxymandelic acid. One common method includes dissolving 5-methoxymandelic acid in a halogenated hydrocarbon solvent and reacting it with a bromination reagent under the influence of a bromination initiator, a cocatalyst, and sulfuric acid . The reaction mixture is then quenched in ice water, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxymandelic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted mandelic acids, brominated derivatives, and complex aromatic compounds.

Scientific Research Applications

2-Bromo-5-methoxymandelic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxymandelic acid involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, depending on its structural modifications and the nature of its interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methoxybenzoic acid
  • 2-Bromo-5-methoxyphenol
  • 2-Bromo-5-methoxyaniline

Uniqueness

2-Bromo-5-methoxymandelic acid is unique due to the presence of both a bromine atom and a methoxy group on the aromatic ring, along with the mandelic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C9H9BrO4

Molecular Weight

261.07 g/mol

IUPAC Name

2-(2-bromo-5-methoxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H9BrO4/c1-14-5-2-3-7(10)6(4-5)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13)

InChI Key

WFMCJUWBUZMQHO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(C(=O)O)O

Origin of Product

United States

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